3-Chloro-N-(4-cyclopentylphenyl)propanamide
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Overview
Description
3-Chloro-N-(4-cyclopentylphenyl)propanamide is an organic compound with the molecular formula C14H18ClNO It is a derivative of propanamide, featuring a chloro group and a cyclopentylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-cyclopentylphenyl)propanamide typically involves the reaction of 4-cyclopentylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-cyclopentylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Substitution: Formation of new amides or thioamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-Chloro-N-(4-cyclopentylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-cyclopentylphenyl)propanamide involves its interaction with specific molecular targets. The chloro group and the cyclopentylphenyl moiety play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 3-Chloro-N-(4-hydroxyphenyl)propanamide
- 3-Chloro-2,2-dimethyl-N-(4-trifluoromethylphenyl)propanamide
Uniqueness
3-Chloro-N-(4-cyclopentylphenyl)propanamide is unique due to the presence of the cyclopentylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
85603-07-2 |
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Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
3-chloro-N-(4-cyclopentylphenyl)propanamide |
InChI |
InChI=1S/C14H18ClNO/c15-10-9-14(17)16-13-7-5-12(6-8-13)11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,16,17) |
InChI Key |
HXCHRSYAERJLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)NC(=O)CCCl |
Origin of Product |
United States |
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